Benzyl-(2,5-dimethoxy-benzyl)-amine
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Overview
Description
Benzyl-(2,5-dimethoxy-benzyl)-amine is an organic compound that features a benzyl group attached to a 2,5-dimethoxybenzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(2,5-dimethoxy-benzyl)-amine typically involves the reaction of benzylamine with 2,5-dimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl-(2,5-dimethoxy-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: Reduction reactions can convert it into amine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Benzyl-(2,5-dimethoxy-benzyl)-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl-(2,5-dimethoxy-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzylamine: Similar structure but lacks the benzyl group.
Benzylamine: Contains the benzyl group but lacks the 2,5-dimethoxy substitution.
2,5-Dimethoxybenzyl chloride: Precursor in the synthesis of Benzyl-(2,5-dimethoxy-benzyl)-amine.
Uniqueness
This compound is unique due to the presence of both the benzyl and 2,5-dimethoxybenzyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with the individual components alone.
Biological Activity
Benzyl-(2,5-dimethoxy-benzyl)-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article delves into its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula C16H19NO2 and a molecular weight of approximately 273.33 g/mol. The compound features a benzyl moiety with two methoxy groups at the 2 and 5 positions, contributing to its unique pharmacological profile.
Antidepressant-Like Effects
Preliminary studies suggest that compounds structurally similar to this compound exhibit antidepressant-like effects in animal models. These effects are often mediated through interactions with serotonin (5-HT) and dopamine receptors, which are critical in mood regulation.
Cognitive Enhancement
Research indicates potential cognitive enhancement properties associated with this compound. Similar compounds have demonstrated efficacy in improving cognitive function in various preclinical models.
Antimalarial Activity
A related compound, N'-(2,5-dimethoxy-benzyl)-quinazoline-2,4,6-triamine (QN254), has shown significant activity against Plasmodium falciparum, the causative agent of malaria. QN254 was effective against drug-resistant strains and demonstrated favorable pharmacokinetic properties in vivo . Although not directly tested on this compound, the structural similarities suggest potential antimalarial properties that warrant further investigation.
The biological activity of this compound is likely linked to its ability to modulate neurotransmitter systems. Its structural characteristics allow it to interact with various receptors:
- Serotonin Receptors : The compound may act as an agonist at 5-HT receptors, particularly 5-HT2A, which are implicated in mood regulation and psychedelic effects .
- Dopamine Receptors : Interactions with dopamine receptors could also contribute to its antidepressant-like effects.
Study on Structural Variations
A study investigating a series of phenethylamine derivatives found that benzyl substitutions can significantly enhance receptor binding affinity and potency at 5-HT receptors. Modifications similar to those found in this compound led to increased selectivity for certain receptor subtypes .
Antiproliferative Activity
In related research on benzyl-substituted compounds, some demonstrated strong antiproliferative activity against cancer cell lines. For example, derivatives showed IC50 values ranging from 5.7 to 12.2 μM against U-937 and SK-MEL-1 cell lines, indicating potential for anticancer applications .
Comparative Analysis of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
QN254 | Quinazoline backbone with dimethoxybenzyl substitution | Antimalarial activity against P. falciparum |
(2,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine | Similar benzyl structure but different methoxy position | Potential cognitive enhancement |
(3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine | Different substitution pattern | Varied pharmacological profiles |
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-1-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-15-8-9-16(19-2)14(10-15)12-17-11-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAWJFQLYUXDAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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